2-(2-Methylthiomorpholin-4-yl)pyrimidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylthiomorpholin-4-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound that contains both pyrimidine and morpholine rings. The presence of sulfur and nitrogen atoms in its structure makes it an interesting compound for various chemical and biological applications. This compound is known for its potential use in medicinal chemistry due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylthiomorpholin-4-yl)pyrimidine-5-carbaldehyde typically involves the reaction of 2-methylthiomorpholine with pyrimidine-5-carbaldehyde under specific conditions. One common method includes:
Starting Materials: 2-methylthiomorpholine and pyrimidine-5-carbaldehyde.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by standard purification techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylthiomorpholin-4-yl)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as solvent.
Reduction: NaBH4, LiAlH4, ethanol or ether as solvent.
Substitution: Various nucleophiles, DMF or DMSO as solvent, base such as NaH or K2CO3.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohol.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
2-(2-Methylthiomorpholin-4-yl)pyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Methylthiomorpholin-4-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methylthiomorpholin-4-yl)pyrimidine-5-carboxylic acid
- 2-(2-Methylthiomorpholin-4-yl)pyrimidine-5-methanol
- 2-(2-Methylthiomorpholin-4-yl)pyrimidine-5-nitrile
Uniqueness
2-(2-Methylthiomorpholin-4-yl)pyrimidine-5-carbaldehyde is unique due to the presence of both an aldehyde group and a thiomorpholine ring, which confer distinct reactivity and potential biological activity. This combination of functional groups is less common in similar compounds, making it a valuable molecule for various research applications.
Properties
Molecular Formula |
C10H13N3OS |
---|---|
Molecular Weight |
223.30 g/mol |
IUPAC Name |
2-(2-methylthiomorpholin-4-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C10H13N3OS/c1-8-6-13(2-3-15-8)10-11-4-9(7-14)5-12-10/h4-5,7-8H,2-3,6H2,1H3 |
InChI Key |
MXCZQTCBJFXMEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCS1)C2=NC=C(C=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.